Decyl methanesulfinate

Description

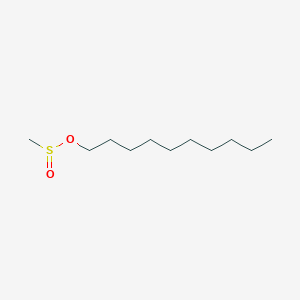

Decyl methanesulfinate (CAS RN: 83783-80-6) is an organosulfur compound with the molecular formula C₁₁H₂₄O₂S. Structurally, it consists of a decyl chain (C₁₀H₂₁) linked to a methanesulfinate group (CH₃SO₂⁻). This compound is notable for its sulfinate functional group, which imparts unique reactivity in organic synthesis, particularly in radical-initiated reactions and as a sulfonylating agent .

Key properties include:

- Molecular weight: 220.37 g/mol

- Functional group: Methanesulfinate ester

- Applications: Used in polymer chemistry, surfactants, and specialty chemical synthesis.

Properties

CAS No. |

41892-36-8 |

|---|---|

Molecular Formula |

C11H24O2S |

Molecular Weight |

220.37 g/mol |

IUPAC Name |

decyl methanesulfinate |

InChI |

InChI=1S/C11H24O2S/c1-3-4-5-6-7-8-9-10-11-13-14(2)12/h3-11H2,1-2H3 |

InChI Key |

QVXIIOPAMJCBQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOS(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogues

Q & A

Q. What are the optimal synthesis routes for decyl methanesulfinate, and how can reaction efficiency be quantified?

this compound is typically synthesized via esterification of methanesulfinic acid with decyl alcohol under acidic catalysis. Reaction efficiency can be monitored using gas chromatography (GC) or HPLC to track reactant consumption and product formation. Quantify yields via NMR integration (e.g., comparing proton signals of the decyl chain vs. sulfinate group) or mass spectrometry (MS) for molecular ion confirmation . Challenges include moisture sensitivity and side reactions (e.g., oxidation to sulfonate); thus, inert atmospheres and low temperatures are recommended .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- NMR Spectroscopy : Use H and C NMR to confirm the sulfinate ester’s structure (e.g., characteristic S–O–C coupling in C spectra) .

- Infrared Spectroscopy (IR) : Identify sulfinate S=O stretching vibrations (~1040–1080 cm) to distinguish from sulfonates .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis .

- X-ray Crystallography : Resolve steric effects of the decyl chain (e.g., using CCDC-deposited structures of analogous sulfinates) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling volatile byproducts (e.g., methanesulfinic acid).

- Waste Disposal : Segregate sulfinate-containing waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does the steric environment of the decyl chain influence the compound’s reactivity in nucleophilic substitution reactions?

The long alkyl chain introduces steric hindrance, slowing nucleophilic attack at the sulfur center. Kinetic studies (e.g., varying alkyl chain lengths) and X-ray crystallography (comparing bond angles in tightly vs. loosely twisted isomers) can elucidate steric effects. Computational modeling (e.g., DFT calculations ) further predicts transition-state geometries and activation barriers .

Q. How can researchers resolve discrepancies in quantifying methanesulfinate derivatives in oxidation studies?

- Aerosol Mass Spectrometry (AMS) : Use reference spectra for methanesulfinate (MSIA) and methanesulfonate (MSA) to deconvolute overlapping signals in particle-phase mixtures .

- Cross-Validation : Pair AMS with ion chromatography or HPLC-MS to confirm sulfinate/sulfonate ratios .

- Standard Curves : Prepare calibration standards under inert conditions to avoid oxidation artifacts .

Q. What mechanistic insights explain this compound’s role in radical-mediated oxidation pathways?

In atmospheric studies, methanesulfinate esters act as intermediates in dimethyl sulfide (DMS) oxidation. Use isotopic labeling (S or O) and electron paramagnetic resonance (EPR) to track radical formation (e.g., SO radicals). Compare product distributions (e.g., formaldehyde, formic acid) under controlled ozone/OH radical conditions .

Q. What computational strategies predict this compound’s interactions with biological membranes or enzymes?

- Molecular Dynamics (MD) Simulations : Model the compound’s partitioning into lipid bilayers, focusing on alkyl chain hydrophobicity and sulfinate group polarity .

- Docking Studies : Screen against enzyme active sites (e.g., sulfotransferases) to assess binding affinity and potential inhibitory effects .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage of this compound?

- Storage Conditions : Use amber vials under argon at –20°C to minimize light/oxygen exposure .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1% w/w to suppress autoxidation .

- Periodic Analysis : Monitor purity via NMR or GC every 3–6 months .

Q. How can researchers design comparative studies to evaluate this compound’s stability against shorter-chain sulfinate esters?

- Accelerated Aging Tests : Expose compounds to elevated temperatures (40–60°C) and humidity (75% RH), then quantify degradation products via LC-MS .

- Kinetic Analysis : Calculate activation energies () for hydrolysis/oxidation using Arrhenius plots .

Data Interpretation and Reporting

Q. How should conflicting data on sulfinate toxicity be addressed in regulatory submissions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.